3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
3,4-Bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative structurally characterized by a saturated benzo[c]chromen-6-one core substituted at positions 3 and 4 with 3-methoxybenzyloxy groups. This compound belongs to a broader class of benzo[c]chromen-6-one derivatives, which are extensively studied for their fluorescence properties and biological activities, including metal sensing and enzyme inhibition .
Properties
Molecular Formula |
C29H28O6 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3,4-bis[(3-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C29H28O6/c1-31-21-9-5-7-19(15-21)17-33-26-14-13-24-23-11-3-4-12-25(23)29(30)35-27(24)28(26)34-18-20-8-6-10-22(16-20)32-2/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3 |
InChI Key |
HRRVUXQTZXOBTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)OCC5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through various methods. One commonly used method involves the reaction of 4-methylcoumarin with neobavaisoflavone in the presence of a base. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of 3,4-bis[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood. it is known to exert its biological activities through various mechanisms, including:
Enzyme Inhibition: Inhibits the activity of enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase.
Signaling Pathways: Modulates signaling pathways like PI3K/Akt, MAPK, and NF-κB, which are involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
THU-OH (3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One)
- Structure : Partially saturated core with a hydroxyl group at position 3.
- Key Properties :
- Acts as a selective "on-off" fluorescent sensor for Iron(III) in aqueous environments due to fluorescence quenching upon Fe³⁺ binding .
- Exhibits rapid cellular penetration in SK-N-AS and DBTRG-05MG cell lines, attributed to moderate lipophilicity (logP ~2.8) .
- Lacks the bulky 3-methoxybenzyloxy substituents of the target compound, resulting in lower molecular weight (MW: 230.26 g/mol vs. 396.42 g/mol for the target compound) and distinct electronic properties .
Urolithin B (3-Hydroxy-6H-Benzo[c]Chromen-6-One)
- Structure : Unsaturated core with a hydroxyl group at position 3.
- Key Properties :
4m (3-((3,5-Dimethoxybenzyl)Oxy)-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One)
- Structure : Similar saturated core but with a single 3,5-dimethoxybenzyloxy group at position 3.
- Key Properties :
Comparative Analysis of Fluorescence and Metal Binding
| Property | Target Compound | THU-OH | Urolithin B |
|---|---|---|---|
| Fe³⁺ Sensing Mechanism | Not reported | "On-off" quenching | "On-off" quenching |
| Cellular Retention | Likely high* | Moderate | Low |
| Lipophilicity (logP) | ~4.2 (predicted) | ~2.8 | ~2.5 |
| Molecular Weight (g/mol) | 396.42 | 230.26 | 228.24 |
*Inferred from bulky 3-methoxybenzyl groups enhancing membrane affinity .
Physicochemical Properties
| Parameter | Target Compound | 4m | Urolithin B |
|---|---|---|---|
| Water Solubility | Low (predicted) | Low | Moderate |
| Melting Point | Not reported | 98.5–99.2°C | 210–212°C |
| Synthetic Yield | Not reported | 64.6% | 55–70% |
Research Implications and Limitations
While the target compound shares structural motifs with THU-OH and Urolithin B, its functional properties remain understudied. Existing data on analogs suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
